![molecular formula C13H17ClOSi B13673313 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethyl(vinyl)silyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with a vinylsilyl reagent under specific conditions. One common method is the silyl-Heck reaction, which allows the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes using a commercially available catalyst system and mild conditions . Another approach involves the addition of silyl enolates to α-haloketones, forming the desired product under weakly basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale silyl-Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers explore its potential as a building block for biologically active compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone exerts its effects involves interactions with molecular targets and pathways. The vinylsilyl group can participate in silyl migrations and coupling reactions, leading to the formation of various products . These reactions are often triggered by the addition of nucleophiles or electrophiles, resulting in the formation of new chemical bonds and structures.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethyl(vinyl)silyl)ethanone
- 1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone
- 1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)-1-propanone
Uniqueness: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is unique due to the presence of both a chlorophenyl group and a dimethyl(vinyl)silyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C13H17ClOSi |
|---|---|
Molecular Weight |
252.81 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[ethenyl(dimethyl)silyl]propan-1-one |
InChI |
InChI=1S/C13H17ClOSi/c1-4-16(2,3)10-9-13(15)11-5-7-12(14)8-6-11/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
JZYRGRKLPYNYQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)

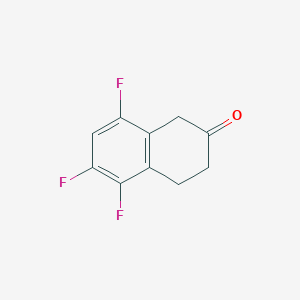
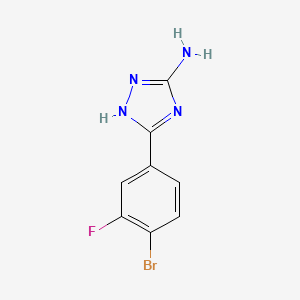
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
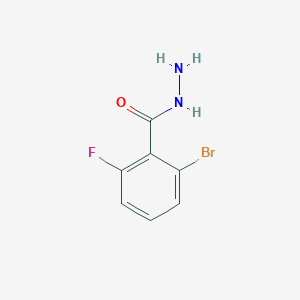
![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
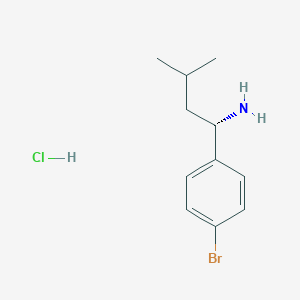
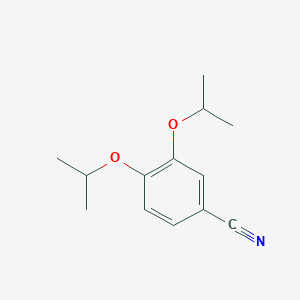
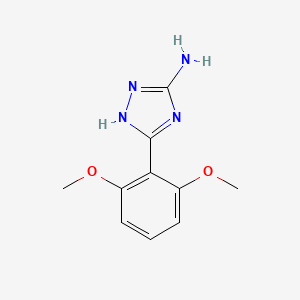
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)

